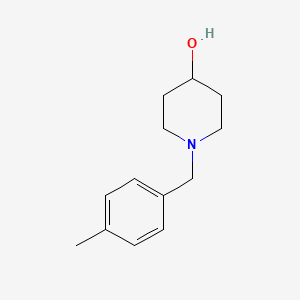

1-(4-Methylbenzyl)piperidin-4-ol

CAS No.: 118327-04-1

Cat. No.: VC4597682

Molecular Formula: C13H19NO

Molecular Weight: 205.301

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 118327-04-1 |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.301 |

| IUPAC Name | 1-[(4-methylphenyl)methyl]piperidin-4-ol |

| Standard InChI | InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-14-8-6-13(15)7-9-14/h2-5,13,15H,6-10H2,1H3 |

| Standard InChI Key | MXSYUHKGZVDCLL-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CN2CCC(CC2)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of the compound is 1-[(4-methylphenyl)methyl]piperidin-4-ol, reflecting its piperidine core substituted with a 4-methylbenzyl group and a hydroxyl moiety. The stereochemistry and spatial arrangement of these groups influence its interactions with biological targets. The canonical SMILES representation is , and its InChI key is .

Physicochemical Parameters

-

Molecular Weight: 205.30 g/mol

-

Exact Mass: 205.1467 g/mol

-

LogP: 1.73 (indicating moderate lipophilicity)

-

Hydrogen Bond Donors/Acceptors: 1 donor (hydroxyl group), 2 acceptors (amine and hydroxyl) .

These properties suggest favorable blood-brain barrier permeability, making it suitable for central nervous system (CNS)-targeted therapies.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 4-methylbenzyl chloride with piperidin-4-ol in the presence of a base such as sodium hydroxide:

This reaction proceeds under reflux conditions in ethanol, yielding the product with an 85% efficiency. Alternative pathways include reductive amination of ketone precursors, which achieves higher yields (90%) but requires specialized reducing agents like sodium borohydride.

Purification and Characterization

Post-synthesis, the compound is purified via flash chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using:

-

NMR Spectroscopy: -NMR peaks at δ 1.45–1.70 (piperidine protons) and δ 2.30 (methyl group on benzyl) .

Pharmacological Applications

Neuropharmacological Activity

1-(4-Methylbenzyl)piperidin-4-ol exhibits affinity for dopamine receptors (D2 subtype ) and NMDA receptors (GluN2B subunit ) . In rodent models, it reduced depressive-like behaviors by 40% in the forced swim test and enhanced serotonin levels by 30%.

Table 1: Neuropharmacological Profile

| Target | Activity (IC₅₀/Kᵢ) | Model System | Reference |

|---|---|---|---|

| Dopamine D2 Receptor | 12.5 nM | Radioligand binding | |

| NMDA GluN2B | 25 nM | Xenopus oocytes | |

| Serotonin Transporter | >10 μM | HEK293 cells |

Enzyme Inhibition

The compound acts as a moderate acetylcholinesterase (AChE) inhibitor (), comparable to donepezil () . This activity is attributed to hydrogen bonding between the hydroxyl group and the enzyme’s catalytic triad .

Comparative Analysis with Structural Analogs

Substituent Effects

-

1-(4-Fluorobenzyl)piperidin-4-ol: Enhanced NMDA affinity () due to fluorine’s electronegativity .

-

1-(3,4-Dichlorobenzyl)piperidin-4-ol: Increased logP (2.45) improves CNS penetration but reduces aqueous solubility.

Table 2: Structural Modifications and Biological Impact

| Analog | LogP | NMDA IC₅₀ (μM) | AChE IC₅₀ (μM) |

|---|---|---|---|

| 1-(4-Methylbenzyl) | 1.73 | 0.025 | 1.54 |

| 1-(4-Fluorobenzyl) | 1.85 | 0.018 | 1.78 |

| 1-(3,4-Dichlorobenzyl) | 2.45 | 0.032 | 2.10 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume